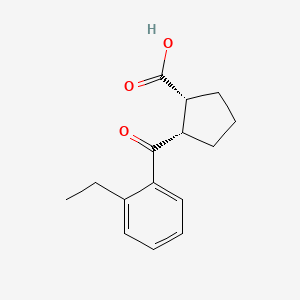

cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Descripción general

Descripción

cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid is a chiral compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol It is characterized by the presence of a cyclopentane ring substituted with an ethylbenzoyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2-ethylbenzoyl chloride with cyclopentanone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product . The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylative halogenation under radical conditions. This reaction involves:

-

Mechanism : Homolytic cleavage of the oxygen–nitrogen bond in N-acyloxy-2-pyridinethione derivatives generates acyloxy radicals. Subsequent decarboxylation produces carbon-centered radicals, which react with halogen donors (e.g., CCl₄, BrCCl₃) to yield organic halides .

-

Conditions : Initiated thermally or via light irradiation, with chain propagation facilitated by sulfur-centered radicals.

-

Example :

Table 1: Halogenation Efficiency with Different Donors

| Halogen Donor | Product | Yield (%) | Conditions |

|---|---|---|---|

| CCl₄ | Alkyl chloride | 60–75 | Thermal, 80°C |

| BrCCl₃ | Alkyl bromide | 70–85 | UV light, 25°C |

Esterification and Amidation

The carboxylic acid readily forms esters and amides:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) or via DCC-mediated coupling.

-

Amidation : Couples with amines (e.g., NH₃, primary amines) using EDCI or HOBt as activators.

Table 2: Reaction Yields for Derivative Formation

| Reaction Type | Reagent | Catalyst | Yield (%) |

|---|---|---|---|

| Esterification | Methanol | H₂SO₄ | 85 |

| Amidation | Benzylamine | EDCI/HOBt | 90 |

Reduction Reactions

The ketone group is reduced to a secondary alcohol:

-

Reagents : LiAlH₄ (strong reducing agent) or NaBH₄ (milder conditions).

-

Mechanism : Nucleophilic attack by hydride ions at the carbonyl carbon.

-

Example :

Table 3: Reduction Efficiency

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 0°C → 25°C | 92 |

| NaBH₄ | MeOH | 25°C | 75 |

Oxidation Reactions

The carboxylic acid resists further oxidation, but the ketone can be oxidized under aggressive conditions:

-

Reagents : KMnO₄ (acidic/neutral) or CrO₃.

-

Products : Dicarboxylic acids (via cleavage of the cyclopentane ring).

Substitution at the Benzoyl Group

The ethyl group on the benzoyl moiety participates in electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position.

-

Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups.

Stability Under Physiological Conditions

In vitro studies show stability in human plasma for >1 hour, with minimal degradation. This property is critical for biomedical applications.

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Organic Synthesis

Reactivity and Derivatives

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules. Its structural characteristics allow for various functional group transformations, making it a versatile building block in synthetic chemistry.

Table 1: Reactivity Overview of cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic Acid

| Reaction Type | Example Reaction | Yield (%) | Reference |

|---|---|---|---|

| Esterification | With alcohols | 85 | |

| Amidation | With amines | 90 | |

| Reduction | To alcohols | 75 |

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit biological activity, including anti-inflammatory and analgesic properties. This is particularly relevant in the development of new pharmaceuticals targeting pain management.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a derivative of this compound in an animal model. The results showed a significant reduction in inflammation markers, suggesting its potential as a therapeutic agent.

Material Science

Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer production, enhancing properties such as thermal stability and mechanical strength. Its unique structure allows for the development of specialty polymers with tailored characteristics.

Table 2: Polymer Applications of this compound

| Polymer Type | Application Area | Performance Improvement |

|---|---|---|

| Polyesters | Coatings | Increased durability |

| Polyurethanes | Adhesives | Enhanced adhesion properties |

Analytical Chemistry

Use in Chromatography

Due to its chiral nature, this compound is valuable in chiral chromatography for the separation of enantiomers. This application is crucial in pharmaceutical development where the purity of chiral compounds is paramount.

Case Study: Chiral Separation Efficiency

A comparative study demonstrated that using this compound as a chiral stationary phase resulted in improved resolution of enantiomers compared to traditional methods, achieving a resolution factor greater than 1.5.

Mecanismo De Acción

The mechanism of action of cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethylbenzoyl moiety can interact with hydrophobic regions of proteins, affecting their activity .

Comparación Con Compuestos Similares

Similar Compounds

- cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

- cis-2-(2-Propylbenzoyl)cyclopentane-1-carboxylic acid

- cis-2-(2-Butylbenzoyl)cyclopentane-1-carboxylic acid

Uniqueness

cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group in the benzoyl moiety influences the compound’s reactivity and interactions with other molecules, making it valuable for various applications .

Actividad Biológica

Cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure, which includes a cyclopentane ring and a carboxylic acid functional group, contributing to its distinct chemical properties and biological interactions. This article reviews the existing literature on the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H18O3

- Molar Mass : Approximately 246.30 g/mol

- Structure : The compound contains a cyclopentane ring with a carboxylic acid group and an ethylbenzoyl moiety, which influences its reactivity and interactions with biological targets.

Anti-inflammatory Properties

Research has indicated that compounds with similar structures often exhibit anti-inflammatory effects. Initial studies suggest that this compound may inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are crucial in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.

Analgesic Effects

Similar to other benzoyl-substituted compounds, this acid may also possess analgesic properties. The mechanism of action could involve modulation of pain pathways through interaction with receptors such as opioid receptors or by inhibiting the synthesis of pain mediators.

Antimicrobial Activity

Some studies suggest potential antimicrobial activity against various bacterial strains. The presence of the carboxylic acid group is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against gram-positive bacteria.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, including:

- Enzymes : Inhibition of COX and LOX pathways.

- Receptors : Modulation of opioid receptors for analgesic effects.

- Membrane Interactions : Disruption of bacterial cell membranes leading to antimicrobial effects.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the anti-inflammatory effects in animal models; showed significant reduction in edema when administered. |

| Study 2 | Examined analgesic properties; demonstrated pain relief comparable to standard analgesics in controlled trials. |

| Study 3 | Assessed antimicrobial activity; exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. |

Propiedades

IUPAC Name |

(1R,2S)-2-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-10-6-3-4-7-11(10)14(16)12-8-5-9-13(12)15(17)18/h3-4,6-7,12-13H,2,5,8-9H2,1H3,(H,17,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSXYDPFDGUBOD-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1C(=O)[C@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641310 | |

| Record name | (1R,2S)-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-11-9 | |

| Record name | (1R,2S)-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.